molecular formula C9H10NNaO3S B1413368 sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate CAS No. 1803604-01-4

sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate

Cat. No. B1413368
CAS RN: 1803604-01-4
M. Wt: 235.24 g/mol
InChI Key: PGIPOZFHIKAATK-UHFFFAOYSA-M
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Description

Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Na-ADS) is an organic compound that has been used in a wide range of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocycles : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, a precursor similar to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate, is used for synthesizing biologically active heterocycles. These compounds exhibit antimicrobial activity and potential as surface-active agents (R. El-Sayed, 2006).

  • Sulfone Synthesis : In research involving benzthiazol compounds, sodium sulfonates were used in the synthesis of sulfones, a process that could be analogous to reactions involving sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (M. M. Kandeel, 1991).

Material Science Applications

  • Surfactant Properties : Sodium sulfonate derivatives demonstrate surfactant properties, useful in various industrial applications. These properties may be relevant to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate as well (Zhiyong Hu et al., 2016).

Chemical Synthesis Improvements

  • Improved Synthesis Methods : Research on dye intermediates like 1-Amino-4-bromo-anthraquinone-2-Sodium demonstrates improved synthesis methods that could be applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Liang Yingtang, 2010).

Complex Formation

  • Coordination Chemistry : Sodium sulfonate compounds participate in forming complex structures, such as with metal ions, which could be a potential area of application for sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (J. Atwood et al., 2001).

Analytical Chemistry Applications

  • Fluorometric Analysis : Sodium coumarin 6-sulfonate, another sulfonate derivative, is used as a fluorometric ion-pairing reagent, a method potentially applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Lemseul L. Dent et al., 1981).

Mechanism of Action

Target of Action

The primary target of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix . DDR1 plays a crucial role in various biological processes, including cell differentiation, adhesion, migration, and proliferation .

Mode of Action

Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate interacts with DDR1 by binding to it with a high affinity . This binding suppresses the kinase activity of DDR1 . The suppression of DDR1’s kinase activity leads to the inhibition of collagen-induced DDR1 signaling .

Biochemical Pathways

The inhibition of DDR1 signaling affects several biochemical pathways. One of the key pathways influenced is the Epithelial-Mesenchymal Transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

The compound’s ability to bind ddr1 with a high affinity suggests that it may have good bioavailability .

Result of Action

The result of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate’s action is the potent inhibition of collagen-induced DDR1 signaling and EMT . This leads to the dose-dependent suppression of colony formation of pancreatic cancer cells . It has also shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The action environment of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is largely determined by the presence of its target, DDR1, and the availability of collagens in the extracellular matrix . Environmental factors such as the density of the extracellular matrix and the presence of other signaling molecules may influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

sodium;6-amino-2,3-dihydro-1H-indene-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.Na/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13;/h4-5H,1-3,10H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIPOZFHIKAATK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Reactant of Route 2
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Reactant of Route 3
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Reactant of Route 4
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Reactant of Route 5
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Reactant of Route 6
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate

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